molecular formula C11H10O3 B3046078 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid CAS No. 119034-95-6

6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid

Cat. No.: B3046078
CAS No.: 119034-95-6
M. Wt: 190.19 g/mol
InChI Key: JUOQJEVXDJHPEX-UHFFFAOYSA-N
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Description

6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₀O₃. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the 6th position and a carboxylic acid group at the 2nd position on the dihydronaphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2-(2-hydroxyphenyl)acetic acid derivatives. The reaction is often catalyzed by acids or bases and conducted under reflux conditions to ensure complete cyclization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids can enhance the efficiency of the cyclization process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

    Substitution: The hydroxyl group in this compound can be substituted with various functional groups through nucleophilic substitution reactions.

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and substituted naphthalene derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with target molecules, thereby modulating their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function .

Comparison with Similar Compounds

Uniqueness: 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical properties and biological activities. These functional groups enable it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

6-hydroxy-3,4-dihydronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h3-6,12H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOQJEVXDJHPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)O)C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600491
Record name 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119034-95-6
Record name 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An aqueous solution (10 ml) of sodium hydroxide (3 g) is added to a solution of methyl ester of 6-benzyloxy-1-hydroxy-1,2,3,4-tetrahydro-2-naphthoic acid (1 g) dissolved in methanol (80 ml) and the mixture is left standing. After 30 minutes, the mixture is concentrated under reduced pressure. Water (50 ml) is added to the mixture, and then precipitating crystals are collected by filtration. The crystals are washed with water and acetone. The crystals (0.9 g) is added to a mixture of methanol (75 ml), water (25 ml) and 10% palladium carbon (50% water-content) (1 g). The mixture is catalytically hydrogenated at room temperature under atomospheric pressure of hydrogen gas. After hydrogen absorption has ceased, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure. To the residue are added dioxane (30 ml), concentrated hydrochloric acid (2 ml) and water (10 ml), and the mixture is left standing at room temperature for one hour. The resultant is concentrated under reduced pressure. The precipitating crystals are treated with water (10 ml) and collected by filtration to give 7-hydroxy-1,2-dihydro-3-naphthoic acid (0.4 g) as colorless prisms, m.p. 195°-197° C.
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-benzyloxy-1-hydroxy-1,2,3,4-tetrahydro-2-naphthoic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid
Reactant of Route 2
6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid
Reactant of Route 3
6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid
Reactant of Route 4
6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid
Reactant of Route 5
6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid
Reactant of Route 6
6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid

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